Fmoc-Asn-ONp

Übersicht

Beschreibung

Fmoc-Asn-ONp is a pre-formed pentafluorophenyl ester used for the coupling of asparagine amino-acid residues by Fmoc SPPS . The use of Fmoc-Asn-ONp enables bromophenol blue monitoring of amide bond formation .

Synthesis Analysis

Fmoc SPPS (Solid-Phase Peptide Synthesis) is the method of choice for peptide synthesis . High-quality Fmoc building blocks, including Fmoc-Asn-ONp, are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .

Molecular Structure Analysis

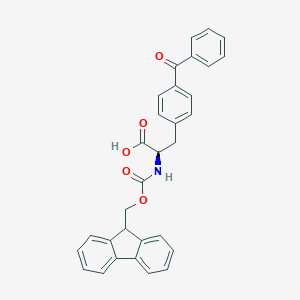

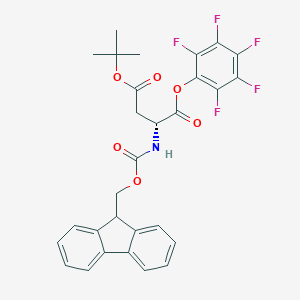

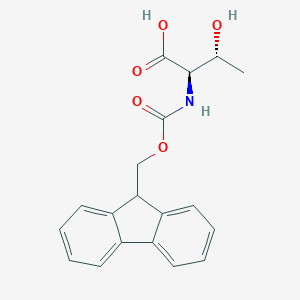

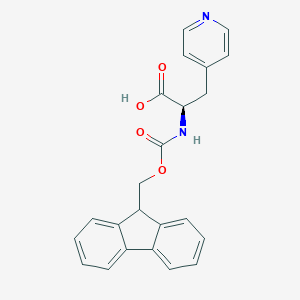

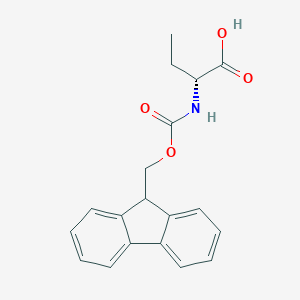

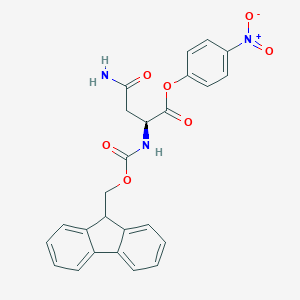

The molecular formula of Fmoc-Asn-ONp is C25H21N3O7 . Its molecular weight is 475.4 g/mol . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .

Physical And Chemical Properties Analysis

Fmoc-Asn-ONp has a molecular weight of 475.4 g/mol . Its molecular formula is C25H21N3O7 . The InChI string representation of its structure is InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 .

Wissenschaftliche Forschungsanwendungen

1. Peptide Synthesis Fmoc-Asn-ONp is commonly used in the field of peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It’s used to protect the alpha-amino group during the synthesis process . The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . This method has been used to synthesize a wide range of peptides, including complex and large peptides .

2. Self-Assembly of Amino Acids Fmoc-Asn-ONp and similar compounds have been used in the study of self-assembly of amino acids . The Fmoc group imparts hydrophobicity and aromaticity to the amino acids, which can facilitate self-assembly into various structures . These structures can serve as bio-organic scaffolds for diverse applications . The self-assembly process can be controlled by varying the solvent, leading to different morphologies .

3. Antimicrobial Materials Fmoc-protected amino acids, including Fmoc-Asn-ONp, have shown potential in the development of antimicrobial materials . These compounds can inhibit bacterial growth and disrupt biofilms, making them promising candidates for new antimicrobial agents .

5. Design of Micro/Nanostructures Fmoc protected single amino acids, including Fmoc-Asn-ONp, can be used to design distinct micro/nanostructures . This is achieved through a bottom-up approach that can be tuned by control of environmental parameters . These structures can find diverse applications, including antimicrobial materials and emulsifiers for food, cosmetic, and biomedical industries .

6. Chemical Protein Synthesis Fmoc-Asn-ONp can be used in chemical protein synthesis . Specifically, the Fmoc moiety can serve as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) . This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations .

7. pH-Controlled Ambidextrous Gelation An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This is significant among the gelators. Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values, which are different from organogels in which Fmoc-K (Fmoc) showed bundles of long fibers . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions . This application has several advantages and significant importance as a low molecular weight gelator (LMWG), including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

8. Advances in Fmoc Solid-Phase Peptide Synthesis Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications . Fmoc SPPS is a method for peptide synthesis where the peptide chain is assembled on an insoluble support . The Fmoc group is used to protect the alpha-amino group of the amino acid residues during the synthesis process . This method has been used to synthesize a wide range of peptides, including complex and large peptides .

Safety And Hazards

When handling Fmoc-Asn-ONp, it is recommended to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

Zukünftige Richtungen

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets . The development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery are some of the future directions in this field .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c26-23(29)13-22(24(30)35-16-11-9-15(10-12-16)28(32)33)27-25(31)34-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,29)(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNFRQBESOZRJG-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548946 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn-ONp | |

CAS RN |

71989-17-8 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.